molecular formula C13H14BrNO3 B3231343 tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate CAS No. 1318104-14-1

tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate

Cat. No.: B3231343
CAS No.: 1318104-14-1
M. Wt: 312.16 g/mol
InChI Key: UYKJMKACHJGPMV-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

The synthesis of tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate typically involves several steps. One common method starts with the bromination of an indole derivative, followed by the introduction of a tert-butyl group. The reaction conditions often involve the use of reagents such as N,N-dimethylformamide (DMF) and bromine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

tert-Butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylate can be compared with other indole derivatives such as:

    tert-Butyl 1-indolecarboxylate: Similar in structure but lacks the bromine and hydroxy groups.

    N-Boc-5-bromoindole: Similar but without the hydroxy group.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A more complex derivative with additional functional groups.

Properties

IUPAC Name

tert-butyl 5-bromo-3-hydroxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-11(16)9-6-8(14)4-5-10(9)15/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKJMKACHJGPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149127
Record name 1H-Indole-1-carboxylic acid, 5-bromo-3-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1318104-14-1
Record name 1H-Indole-1-carboxylic acid, 5-bromo-3-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1318104-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxylic acid, 5-bromo-3-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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